

Crystal Structure Analysis of N-Hydroxy-4-nitrophthalimide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Hydroxy-4-nitrophthalimide**

Cat. No.: **B034298**

[Get Quote](#)

Disclaimer: As of December 2025, a comprehensive crystal structure analysis for **N-Hydroxy-4-nitrophthalimide** is not publicly available in the searched databases. This guide will therefore present a detailed crystal structure analysis of a closely related compound, N-(2-Hydroxyphenyl)-4-nitrophthalimide, as a representative example of the methodologies and data presentation expected for such a study. This information is intended for researchers, scientists, and drug development professionals to illustrate the experimental protocols and data analysis involved in the crystallographic study of similar phthalimide derivatives.

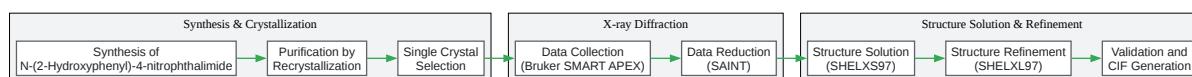
Introduction

N-substituted phthalimides are a class of compounds with significant interest in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional molecular structure. X-ray crystallography provides the most definitive method for determining the solid-state structure of these molecules, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technical guide details the experimental procedures and crystallographic data for N-(2-Hydroxyphenyl)-4-nitrophthalimide, a compound synthesized for studies on intramolecular catalysis in hydrolysis reactions^[1].

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide is achieved through the reaction of 4-nitrophthalic anhydride with o-hydroxyaniline.[1]


Procedure:

- A mixture of 4-nitrophthalic anhydride (5.0 g, 26 mmol) and o-hydroxyaniline (3.4 g, 31 mmol) is heated in glacial acetic acid (15 mol).
- The reaction mixture is maintained at a temperature of 393–401 K for 4 hours.
- The completion of the reaction is monitored by thin-layer chromatography.
- Upon completion, the mixture is poured into water, leading to the precipitation of a yellow solid.
- The solid product is collected, yielding approximately 90%.
- Purification is carried out by recrystallization from chloroform to obtain crystals suitable for X-ray diffraction.[1]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data was collected on a Bruker SMART APEX diffractometer at a temperature of 100 K using Mo K α radiation.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1]

Workflow for Crystal Structure Determination:

[Click to download full resolution via product page](#)

Experimental workflow from synthesis to structure validation.

Crystallographic Data and Structure Refinement

The crystal structure of N-(2-Hydroxyphenyl)-4-nitrophthalimide was determined to be in the orthorhombic space group $P2_12_12_1$.^[2] A key feature of the structure is the disorder of the hydroxy group over two positions on the benzene ring, with a refined occupancy ratio of approximately 0.57:0.43.^{[1][2]}

Table 1: Crystal Data and Structure Refinement for N-(2-Hydroxyphenyl)-4-nitrophthalimide

Parameter	Value
Chemical Formula	C ₁₄ H ₈ N ₂ O ₅
Formula Weight	284.22 g/mol [1]
Crystal System	Orthorhombic [1]
Space Group	P2 ₁ 2 ₁ 2 ₁ [2]
a (Å)	7.1114 (2) [1]
b (Å)	11.7646 (3) [1]
c (Å)	14.5304 (4) [1]
Volume (Å ³)	1215.65 (6) [1]
Z	4 [1]
Density (calculated)	1.553 Mg m ⁻³ [1]
Absorption Coefficient (μ)	0.12 mm ⁻¹ [1]
Temperature (K)	100 (2) [1]
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
F(000)	584 [1]
Crystal Size (mm)	0.32 × 0.06 × 0.06 [1]
Reflections Collected	13791 [1]
Independent Reflections	1618 [1]
R_int	0.087 [1]
Final R indices [I > 2σ(I)]	R1 = 0.049, wR2 = 0.142 [1]
Goodness-of-fit on F ²	1.04 [1]

Molecular and Crystal Structure

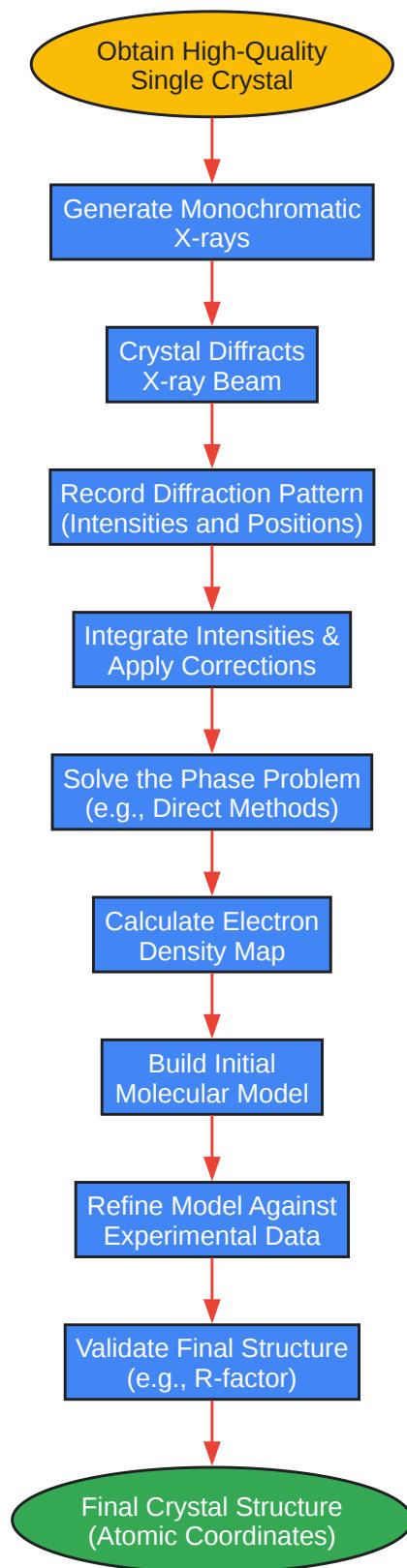

The molecules of N-(2-Hydroxyphenyl)-4-nitrophthalimide are linked by a hydroxy-amide O—H⋯O hydrogen bond, forming a linear chain.[\[1\]](#) The molecular conformation is largely planar.

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···A	D—H	H···A	D···A	D—H···A
O1—H1···O3 ⁱ	0.84	1.99	2.747 (4)	149
O1'—H1'···O2 ⁱⁱ	0.84	2.23	2.779 (4)	123

Symmetry codes:
(i) $x+1/2, -y+2, z-1/2$
[2]

Logical Steps in Single-Crystal X-ray Crystallography:

[Click to download full resolution via product page](#)

Key logical steps in a single-crystal X-ray diffraction experiment.

Conclusion

This technical guide has outlined the essential components of a crystal structure analysis using N-(2-Hydroxyphenyl)-4-nitrophthalimide as a detailed example. The provided data and protocols, from synthesis to crystallographic refinement, offer a comprehensive overview for researchers in drug development and materials science. While the specific crystal structure of **N-Hydroxy-4-nitrophthalimide** remains to be determined, the methodologies presented here provide a solid framework for its future analysis. Such studies are crucial for understanding the structure-property relationships that govern the chemical and biological behavior of phthalimide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-Hydroxyphenyl)-4-nitrophthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Hydroxy-4-nitrophthalimide | Research Chemical [benchchem.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of N-Hydroxy-4-nitrophthalimide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034298#crystal-structure-analysis-of-n-hydroxy-4-nitrophthalimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com